R-3-Boc-3-methylaminopiperidine

Description

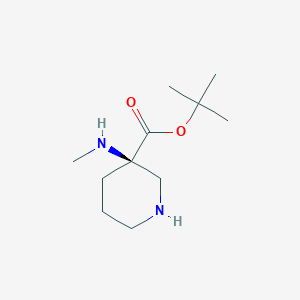

(R)-3-Boc-3-methylaminopiperidine is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position of the piperidine ring. These derivatives are critical intermediates in pharmaceutical synthesis, particularly for DPP-4 inhibitors like alogliptin and saxagliptin .

Key physical properties of (R)-3-(Boc-Amino)piperidine include:

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1 |

InChI Key |

CAYDBSFSSDWEDD-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@]1(CCCNC1)NC |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCNC1)NC |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution-Based Synthesis from N-Cbz-3-Piperidinecarboxylic Acid

Reaction Overview

This method (CN105130879B) employs N-Cbz-3-piperidinecarboxylic acid as the starting material, leveraging R-phenethylamine for chiral resolution. The synthetic pathway involves:

- Chiral Resolution : N-Cbz-3-piperidinecarboxylic acid reacts with R-phenethylamine (molar ratio 0.7–0.9) in methanol, acetone, or ethyl acetate at 40–50°C. Recrystallization in ethanol achieves >99% enantiomeric excess (ee).

- Amidation : The resolved acid is treated with methylsulfonyl chloride and ammonia to form the corresponding amide.

- Hofmann Degradation : Sodium hypochlorite and sodium hydroxide at 35–40°C convert the amide to 3-aminopiperidine.

- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in methanol at 0–5°C introduces the Boc group.

- Hydrogenolytic Debenzylation : Pd/C-catalyzed hydrogenation at 35–40°C under 0.3–0.4 MPa H₂ yields (R)-3-Boc-3-methylaminopiperidine.

Key Data:

- Yield : ~70% overall (estimated from multi-step process).

- Purity : >99% ee after resolution.

- Conditions : Requires precise temperature control and chiral auxiliary.

Multi-Step Organic Synthesis via Hydrazinolysis and Debenzylation

Cadila Healthcare’s Improved Process (CN103254121A)

This industrial-friendly method starts with (R)-methyl 1-benzylpiperidine-3-carboxylate:

- Hydrazide Formation : Hydrazine hydrate in methanol converts the ester to (R)-1-benzylpiperidine-3-carbohydrazide.

- Nitrosation : Sodium nitrate in acidic conditions generates (R)-1-benzylpiperidin-3-amine.

- Boc Protection : Boc₂O in the presence of a base (e.g., sodium carbonate) yields (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

- Debenzylation : Pd/C-catalyzed hydrogenation in methanol removes the benzyl group.

Key Data:

- Yield : 45–55% (patent claims improved efficiency over prior methods).

- Advantages : Avoids hazardous reagents like LiAlH₄; scalable for bulk production.

Enzymatic Transamination in Continuous Flow Systems

ω-Transaminase-Mediated Synthesis (PMC8270337)

This green chemistry approach uses immobilized ω-transaminase to enantioselectively aminate prochiral ketones:

- Enzyme Immobilization : ω-Transaminase is covalently bound to ethylenediamine-modified epoxy resin.

- Continuous Flow Reaction : A substrate (e.g., 1-Boc-3-piperidone) and isopropylamine (amine donor) are fed into the reactor.

- Product Isolation : (R)-3-Boc-3-methylaminopiperidine is obtained after 10 minutes with 95% conversion.

Key Data:

- Space-Time Yield : 930.73 g·L⁻¹·day⁻¹.

- Enantiomeric Excess : >99% ee.

- Conditions : pH 7.5, 30°C; eliminates heavy metal catalysts.

Reductive Amination of Piperidine Derivatives

Synthesis from 3-Formamidopyridine (CN103030587A)

A shorter route starting from pyridine derivatives:

- Formamidation : 3-Aminopyridine reacts with formic acid to form 3-formamidopyridine.

- Methylation : Sodium borohydride reduces the formamide group to methylamine.

- Hydrogenation : Catalytic hydrogenation (Pd/C) of the pyridine ring yields 3-methylaminopiperidine.

- Boc Protection : Boc₂O in dichloromethane introduces the Boc group.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Key Observations:

- Enzymatic Synthesis offers superior sustainability and efficiency but requires specialized equipment.

- Chiral Resolution provides high enantiopurity but involves complex recrystallization.

- Industrial Preference : Multi-step organic synthesis (Cadila) balances yield and scalability.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine, enabling further functionalization.

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature (RT) for 1–6 hours.

-

Example :

Deprotection of (R)-3-(Boc-Amino)piperidine with 4N HCl in dioxane/methanol (10 mL HCl in 60 mL MeOH) yields (R)-3-aminopiperidine hydrochloride (72% yield after workup) .

| Reagent | Solvent | Time (h) | Yield | Product | Source |

|---|---|---|---|---|---|

| 4N HCl | MeOH | 6 | 72% | (R)-3-Aminopiperidine HCl | |

| TFA | DCM | 1 | >90% | (R)-3-Aminopiperidine TFA salt |

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation and arylation reactions, often under basic conditions.

Alkylation with Halides

-

Reagents : Alkyl/aryl halides, K₂CO₃, KI.

-

Conditions : DMSO or DMF at 80–85°C under inert atmosphere.

-

Example :

Reaction with quinazolinyl xanthine ([Formula 4]) in DMSO with K₂CO₃/KI yields a substituted xanthine derivative (96.7% HPLC purity) .

| Substrate | Base | Solvent | Temp (°C) | Yield | Product | Source |

|---|---|---|---|---|---|---|

| Quinazolinyl xanthine | K₂CO₃/KI | DMSO | 80–85 | 96.7% | Xanthine-piperidine conjugate |

Substitution with Triflates

-

Reagents : Chiral triflate esters (e.g., (R)-2a–c), triethylamine (TEA).

-

Conditions : DCM at −50°C.

-

Example :

Reaction with (R)-2a (triflate ester) forms (S)-3a (2-[(Boc-amino)piperidinyl]propanoate) in 84% yield .

| Triflate Ester | Solvent | Temp (°C) | Yield | Product | Source |

|---|---|---|---|---|---|

| (R)-2a | DCM | −50 | 84% | (S)-3a |

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones.

-

Reagents : Formaldehyde, NaBH₃CN.

-

Conditions : Methanol/water at 0°C → RT.

-

Example :

Reaction with formaldehyde and NaBH₃CN yields (R)-1-methylpiperidin-3-amine (72% yield after HCl treatment) .

| Carbonyl Source | Reducing Agent | Solvent | Yield | Product | Source |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH/H₂O | 72% | (R)-1-Methylpiperidin-3-amine |

Coupling Reactions

The amine participates in carbodiimide-mediated couplings to form amides.

-

Reagents : DCC (N,N′-dicyclohexylcarbodiimide), cyanoacetic acid.

-

Conditions : RT in DCM.

-

Example :

Coupling with cyanoacetic acid forms a cyanoacetamide derivative, a precursor to kinase inhibitors .

| Carboxylic Acid | Coupling Agent | Solvent | Product | Application | Source |

|---|---|---|---|---|---|

| Cyanoacetic acid | DCC | DCM | Cyanoacetamide derivative | Kinase inhibitor synthesis |

Hydrogenation and Cyclization

The piperidine ring participates in hydrogenation and intramolecular cyclization.

-

Reagents : H₂, Pd/C.

-

Conditions : 65°C under 0.6 MPa H₂ pressure.

-

Example :

Hydrogenation of tert-butyl pyridine-3-ylcarbamate with Pd/C in acetic acid yields tert-butyl piperidine-3-ylcarbamate (73.8% yield) .

| Substrate | Catalyst | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| tert-Butyl pyridine-3-ylcarbamate | Pd/C | H₂ (0.6 MPa), 65°C | 73.8% | tert-Butyl piperidine-3-ylcarbamate |

Key Reaction Insights

Scientific Research Applications

R-3-Boc-3-methylaminopiperidine is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating type 2 diabetes.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of R-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-3-Boc-3-methylaminopiperidine with structurally and functionally related piperidine derivatives:

Structural and Functional Differences

- Substituent Effects: (R)-3-(Boc-Amino)piperidine lacks additional alkyl/aryl groups, making it a versatile intermediate for drug synthesis . Benzyl-substituted analogs (e.g., (R)-1-Benzyl-3-Boc-Aminopiperidine) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in CNS-targeting analgesics . Aminomethyl derivatives (e.g., CAS 142643-29-6) introduce a flexible spacer, enabling conjugation with other pharmacophores .

- Stereochemical Impact: The R-configuration in (R)-3-(Boc-Amino)piperidine is critical for binding to DPP-4 enzymes, whereas the S-enantiomer (e.g., CAS 216854-24-9) shows reduced efficacy, highlighting the importance of chiral synthesis .

Purity and Regulatory Standards

- (R)-3-(Boc-Amino)piperidine meets stringent pharmacopeial standards (e.g., USP/EP), with impurity profiles controlled to <0.1% .

- Benzyl-substituted analogs face stricter regulatory scrutiny due to genotoxic benzyl halide byproducts, requiring additional purification .

Biological Activity

R-3-Boc-3-methylaminopiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

This compound is synthesized through a multi-step process involving the protection of the amine group and subsequent alkylation. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without interfering with the piperidine ring.

Key Steps in Synthesis:

- Protection of Amine : The amine is protected using di-tert-butyl dicarbonate (Boc2O).

- Alkylation : The protected amine undergoes alkylation to introduce the methyl group.

- Deprotection : Finally, the Boc group is removed under acidic conditions to yield R-3-methylaminopiperidine.

2.1 Pharmacological Properties

This compound has been studied for various pharmacological activities, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Anti-inflammatory Effects : Research indicates that derivatives of piperidine compounds can inhibit inflammatory pathways, suggesting similar potential for this compound.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Monoamine Oxidase (MAO) : This mechanism may contribute to increased levels of neurotransmitters such as serotonin and norepinephrine.

- Modulation of the MAPK Pathway : Similar compounds have shown to affect MAPK signaling pathways, which are crucial in cellular responses to stress and inflammation.

3. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

| Study | Findings | Methodology |

|---|---|---|

| Study A | Showed significant reduction in depressive behaviors in animal models | Behavioral assays post-treatment with varying doses |

| Study B | Identified anti-inflammatory properties through cytokine assays | In vitro analysis on macrophage cell lines |

| Study C | Investigated structure-activity relationship (SAR) with analogs | Docking studies and IC50 calculations |

3.1 Notable Research

- Antidepressant Effects : In a study assessing various piperidine derivatives, this compound exhibited a notable reduction in immobility time in forced swim tests, indicating potential antidepressant properties.

- Anti-inflammatory Activity : Another investigation demonstrated that piperidine derivatives could suppress the production of pro-inflammatory cytokines in activated macrophages, suggesting that this compound may similarly modulate inflammatory responses.

4. Conclusion

This compound represents a promising candidate for further research into its biological activities, particularly in the realms of neuropharmacology and inflammation. Ongoing studies will be essential to elucidate its mechanisms of action and therapeutic potential fully.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for R-3-Boc-3-methylaminopiperidine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with R-3-aminopiperidine. Introduce the Boc (tert-butoxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane or THF, with a base such as triethylamine or DMAP to facilitate the reaction .

- Step 2 : Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents. Monitor purity using HPLC (>95% by area) .

- Step 3 : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). For chiral integrity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. How should researchers handle stability and storage of This compound to prevent degradation?

- Methodology :

- Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to avoid moisture-induced Boc deprotection or oxidation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products. If decomposition exceeds 5%, reformulate with stabilizers like antioxidants (e.g., BHT) .

Q. What analytical techniques are critical for characterizing This compound in reaction mixtures?

- Methodology :

- Use H NMR to track reaction progress (e.g., disappearance of the NH peak at ~1.5 ppm).

- Quantify impurities via LC-MS with electrospray ionization (ESI) to detect byproducts like de-Boc derivatives or methylamine adducts .

- For chiral verification, compare optical rotation values with literature data or use vibrational circular dichroism (VCD) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers for reactions at the 3-methylamino group. Compare with experimental kinetics data (e.g., Arrhenius plots) .

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets, such as enzymes requiring piperidine-based inhibitors .

Q. What strategies resolve contradictions in reported Boc-deprotection kinetics for This compound under acidic conditions?

- Methodology :

- Contradiction Analysis : Replicate conflicting protocols (e.g., TFA in DCM vs. HCl in dioxane) and monitor deprotection via in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1680 cm).

- Variable Control : Test temperature, acid strength, and solvent polarity effects. Use kinetic modeling (e.g., pseudo-first-order approximation) to identify rate-limiting steps .

- Resolution : Propose a unified mechanism where solvent polarity stabilizes carbocation intermediates, explaining divergent rates in aprotic vs. protic media .

Q. How can researchers design enantioselective syntheses of This compound derivatives for pharmacological studies?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric alkylation of precursor ketones. Optimize enantiomeric excess (ee) via DOE (design of experiments) .

- Biological Evaluation : Use the synthesized enantiomers in in vitro assays (e.g., receptor binding studies) to correlate stereochemistry with activity. Validate via X-ray crystallography of protein-ligand complexes .

Data Presentation and Validation

Q. What statistical frameworks are suitable for analyzing dose-response data involving This compound in biological assays?

- Methodology :

- Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Calculate EC, Hill coefficient, and 95% confidence intervals .

- Use ANOVA with post-hoc Tukey tests to compare efficacy across enantiomers or structural analogs. Address outliers via Grubbs’ test or robust regression .

Q. How should researchers address discrepancies between theoretical and experimental H NMR chemical shifts for This compound?

- Methodology :

- Benchmarking : Compare experimental shifts with DFT-calculated shifts (GIAO method). Adjust solvent and conformational sampling in simulations to improve accuracy .

- Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange. Use EXSY experiments to quantify ring-flipping rates in piperidine .

Ethical and Safety Considerations

Q. What safety protocols are essential when scaling up reactions involving This compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.